molecular formula C18H17N5O2S B2888730 N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941927-12-4

N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2888730
CAS No.: 941927-12-4
M. Wt: 367.43
InChI Key: BKJAILOIBHTYMQ-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12-2-4-14(5-3-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJAILOIBHTYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. With a molecular formula of C18H17N5O2S and a molecular weight of 367.43 g/mol, this compound integrates elements such as a pyridine ring, a thiazole structure, and a urea moiety, which are commonly associated with various pharmacological effects.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anti-inflammatory agent. The compound's mechanism of action is likely linked to its ability to interact with specific biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and urea functionalities have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range around 250 µg/mL, demonstrating moderate efficacy .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound may possess anti-inflammatory effects. Studies on related thiazole derivatives have reported inhibition of pro-inflammatory cytokines such as IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 µM. This suggests that this compound could modulate inflammatory responses effectively .

The proposed mechanism of action for this compound involves the formation of hydrogen bonds and π-π interactions due to its aromatic rings and urea moiety. These interactions facilitate binding to target proteins or enzymes, potentially inhibiting their activity or altering their function.

Case Studies

Several studies have investigated the biological effects of thiazole derivatives:

  • Antibacterial Study : A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications in the structure enhanced antibacterial activity significantly. For example, compounds with additional methyl groups showed improved MIC values compared to their counterparts without these modifications .
  • Inflammatory Response Modulation : In vivo studies demonstrated that thiazole-based compounds could reduce inflammation in mouse models by decreasing levels of inflammatory markers. One study noted a significant reduction in TNFα production following administration of thiazole derivatives .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/CytokineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus250 µg/mL
AntimicrobialEscherichia coli250 µg/mL
Anti-inflammatoryIL-17IC50 = 0.1 - 1 µM
Anti-inflammatoryTNFαIC50 = 0.1 - 1 µM

Q & A

Q. Key parameters for optimization :

  • Solvent selection : Dimethylformamide (DMF) or acetonitrile improves reaction efficiency .
  • Catalysts : Triethylamine (TEA) facilitates amide bond formation .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and purity .

Validation : Confirm purity (>95%) via HPLC and structural integrity via 1H NMR^{1}\text{H NMR} (e.g., urea NH protons at δ 9.8–10.2 ppm) .

How can structural characterization of this compound be performed to ensure accuracy?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • NMR : Confirm urea (δ 9.8–10.2 ppm), pyridine (δ 8.5–8.7 ppm), and thiazole (δ 7.2–7.5 ppm) protons .
  • IR spectroscopy : Identify urea C=O stretching (1650–1700 cm1^{-1}) and thiazole C-S bonds (650–750 cm1^{-1}) .
  • Mass spectrometry : Verify molecular weight (367.43 g/mol) and fragmentation patterns .

Data interpretation : Compare with structurally similar analogs (e.g., fluorinated or chlorinated derivatives) to resolve ambiguities .

Advanced Research Questions

What molecular targets and pathways are implicated in its biological activity?

Answer:
Mechanistic studies suggest interactions with:

  • Kinases : Inhibition of C-RAF and FLT3 via urea-mediated hydrogen bonding to ATP-binding pockets .
  • Enzymes : Modulation of p38 MAPK in inflammatory pathways, linked to thiazole’s electron-deficient ring .

Q. Experimental validation :

  • In vitro assays : Measure IC50_{50} values using kinase inhibition assays (e.g., ADP-Glo™) .
  • Cellular models : Evaluate apoptosis induction in cancer cell lines (e.g., MCF-7, HepG2) via flow cytometry .

Contradictions : Bioactivity may vary due to substituent positioning (e.g., p-tolyl vs. m-tolyl alters steric hindrance) .

How can structure-activity relationships (SAR) guide the optimization of this compound?

Answer:
Key SAR insights include:

  • Pyridine substitution : 4-Position methylation enhances solubility but reduces kinase binding affinity .
  • Urea modifications : Fluorination at the p-tolyl group increases metabolic stability (t1/2_{1/2} > 6 hours in microsomes) .
  • Thiazole ring : Methylation at C4 improves membrane permeability (logP ~2.5) .

Q. SAR validation :

Modification Impact on Activity Reference
p-Tolyl → 4-FluorophenylIncreased kinase inhibition (IC50_{50} ↓ 30%)
Pyridin-4-yl → TetrahydrofuranReduced cytotoxicity (IC50_{50} ↑ 50%)

How can contradictory data on its biological efficacy be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Solubility issues : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
  • Metabolic instability : Perform stability studies in liver microsomes to identify labile groups (e.g., urea hydrolysis) .

Case study : Discrepancies in anti-inflammatory activity were resolved by comparing p38 MAPK inhibition across cell types (e.g., RAW264.7 vs. THP-1) .

Methodological Challenges

What strategies improve yield in large-scale synthesis?

Answer:

  • Flow chemistry : Reduces reaction time by 40% compared to batch methods .
  • Automated purification : Flash chromatography with gradient elution (hexane/EtOAc) achieves >98% purity .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity .

How can computational methods predict off-target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB IDs 3NY5 for C-RAF) .
  • MD simulations : Analyze urea-thiazole conformational stability over 100 ns trajectories .
  • QSAR models : Train on datasets of thiazole-urea analogs to predict ADMET properties .

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